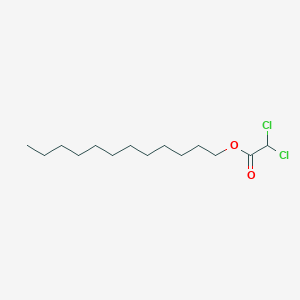
Dodecyl dichloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl dichloroacetate is an organic compound with the molecular formula C14H26Cl2O2 It is an ester derived from dichloroacetic acid and dodecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with dodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts, along with precise control of temperature and reaction time, ensures the efficient production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and dodecanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The chlorine atoms in the dichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: Dichloroacetic acid and dodecanol.
Reduction: Dodecyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dodecyl dichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.
Biology: Investigated for its potential antimicrobial properties and its effects on cellular metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for dichloroacetic acid, which has been studied for its anticancer properties.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Wirkmechanismus
The mechanism of action of dodecyl dichloroacetate involves its hydrolysis to release dichloroacetic acid, which can then exert its biological effects. Dichloroacetic acid is known to inhibit the enzyme pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased oxidative phosphorylation and reduced glycolysis, which can affect cellular metabolism and energy production.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic acid: A related compound with one chlorine atom, used in the synthesis of various chemicals.
Trichloroacetic acid: Contains three chlorine atoms and is used as a reagent in biochemistry and as a herbicide.
Dichloroacetic acid: The parent compound of dodecyl dichloroacetate, known for its potential therapeutic applications.
Uniqueness
This compound is unique due to its ester structure, which allows it to act as a prodrug for dichloroacetic acid. This esterification can improve the compound’s solubility and stability, making it more suitable for certain applications compared to its parent acid.
Eigenschaften
CAS-Nummer |
83005-01-0 |
|---|---|
Molekularformel |
C14H26Cl2O2 |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
dodecyl 2,2-dichloroacetate |
InChI |
InChI=1S/C14H26Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h13H,2-12H2,1H3 |
InChI-Schlüssel |
XOWWGPRKFWEEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


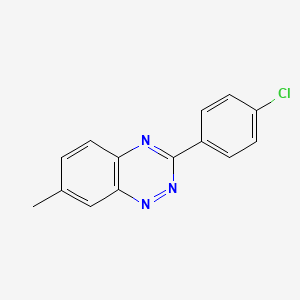
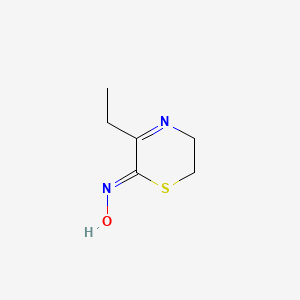
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)
![1,6-Dibromobicyclo[4.1.0]heptane](/img/structure/B14408147.png)

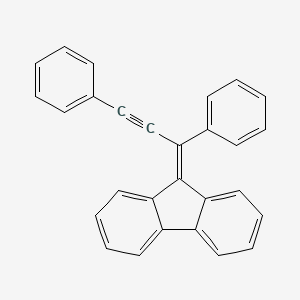
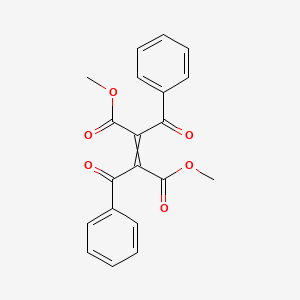
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)

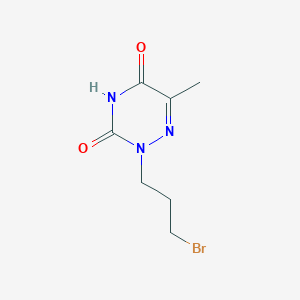
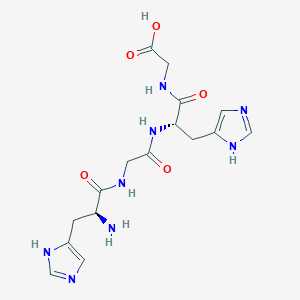


![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
